Nerolidol

Catalog No.
S1790031
CAS No.
40716-66-3
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nerolidol

CAS Number

40716-66-3

Product Name

Nerolidol

IUPAC Name

(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+

InChI Key

FQTLCLSUCSAZDY-SDNWHVSQSA-N

SMILES

CC(=CCCC(=CCCC(C)(C=C)O)C)C

Solubility

Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol
Soluble (in ethanol)

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/CCC(C)(C=C)O)/C)C

Nerolidol, a naturally occurring sesquiterpene alcohol, has garnered significant scientific research interest due to its diverse biological activities. Found in various essential oils, including lemongrass and citronella, nerolidol exhibits a range of properties that hold promise for various therapeutic applications []. Let's delve deeper into the ongoing scientific exploration of nerolidol's potential.

Antimicrobial and Anti-biofilm Properties

Nerolidol demonstrates effectiveness against various bacteria and fungi. Studies suggest its ability to disrupt microbial membranes and inhibit biofilm formation, which are crucial aspects of combating antibiotic resistance []. Research indicates its potential application in developing topical antimicrobials and disinfectants [].

Anti-oxidant and Anti-inflammatory Potential

Nerolidol's free radical scavenging activity positions it as a potential antioxidant. Research suggests it may help reduce oxidative stress, a contributing factor in various chronic diseases []. Additionally, studies have shown promise for nerolidol's anti-inflammatory properties, indicating its possible use in managing inflammatory conditions like arthritis [].

Nerolidol and Neurodegenerative Diseases

Emerging research explores nerolidol's potential role in neurodegenerative diseases like Alzheimer's and Parkinson's. Studies suggest its neuroprotective effects, including anticholinesterase activity, which may help preserve cognitive function []. Further research is needed to determine its efficacy in treating these complex conditions.

Additional Areas of Investigation

Scientific exploration of nerolidol extends beyond the aforementioned aspects. Researchers are investigating its potential applications in areas such as:

  • Anticancer properties: Studies suggest nerolidol may induce cell death in specific cancer cell lines [].
  • Antiparasitic activity: Research indicates potential effectiveness against parasites like Leishmania [].
  • Skin care: Nerolidol's anti-inflammatory and antimicrobial properties make it a potential ingredient in topical formulations for various skin conditions [].

Nerolidol is a naturally occurring sesquiterpene alcohol with the chemical formula C₁₅H₂₆O, characterized by its floral aroma reminiscent of rose and apple. It is typically found in essential oils of various plants, including ginger, jasmine, lavender, and Cannabis sativa. The compound exists in four isomeric forms, which differ in the geometry around the central double bond and configuration of the hydroxyl-bearing carbon. Nerolidol is recognized for its clear pale yellow to yellow liquid appearance and has applications in flavoring, perfumery, and non-cosmetic products like detergents .

  • Antioxidant activity: Studies indicate that nerolidol may act as a free radical scavenger, potentially protecting cells from oxidative damage.
  • Anti-inflammatory activity: Nerolidol may modulate inflammatory pathways, although the exact mechanisms require further exploration.
  • Anticancer properties: In vitro studies suggest that nerolidol may have anti-proliferative effects on some cancer cells.

More research is needed to fully understand how nerolidol exerts these effects and its potential therapeutic applications.

Nerolidol is generally considered safe for topical use in cosmetics at low concentrations []. However, some studies suggest it may cause skin irritation in sensitive individuals [].

Due to its functional groups. It can undergo oxidation to form ketones or aldehydes and can also react with acids to produce esters. For instance, it is commercially synthesized from geranylacetone through the addition of a vinyl Grignard reagent. Additionally, nerolidol can react with ozone, leading to the formation of more reactive intermediates that influence atmospheric chemistry .

Nerolidol exhibits a range of biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals and protect cells from oxidative stress, particularly in studies involving liver cells and lung injury models .
  • Anti-inflammatory Effects: Research indicates that nerolidol can suppress inflammatory responses in various contexts, such as lipopolysaccharide-induced acute lung injury .
  • Antimicrobial Activity: Nerolidol demonstrates antibacterial properties against pathogens like Staphylococcus aureus and may disrupt cell membranes due to its hydrophobic nature .
  • Insect Defense Mechanism: In plants, nerolidol acts as a volatile signal that triggers defense mechanisms against herbivores and pathogens .

Nerolidol can be synthesized through several methods:

  • Natural Extraction: It can be extracted from essential oils of plants such as Cabreuva and Dalbergia parviflora.
  • Chemical Synthesis: The most common synthetic route involves the reaction of geranylacetone with a vinyl Grignard reagent.
  • Biotechnological Approaches: Recent studies explore microbial fermentation as a method for producing nerolidol from renewable resources .

Nerolidol has diverse applications across various industries:

  • Fragrance Industry: Used extensively in perfumes due to its pleasant aroma.
  • Food Industry: Acts as a flavoring agent in food products.
  • Cosmetics: Incorporated into personal care products for its scent and potential skin benefits.
  • Pharmaceuticals: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant effects .

Studies have focused on nerolidol's interactions with biological systems:

  • It modulates antioxidant enzyme activities, enhancing cellular defenses against oxidative damage.
  • In animal models, nerolidol has shown protective effects against acute lung injury by preserving alveolar-capillary integrity and reducing lipid peroxidation .
  • Its antimicrobial properties suggest potential applications in developing new antibacterial agents .

Nerolidol shares structural similarities with several other sesquiterpenes. Below is a comparison highlighting its uniqueness:

CompoundStructure CharacteristicsBiological ActivityUnique Features
FarnesolC₁₅H₂₄OAntimicrobial, anti-inflammatoryPrecursor to vitamin E
GeraniolC₁₀H₁₈OAntioxidant, antimicrobialCommonly used in perfumes
LinaloolC₁₀H₁⁸OSedative, anti-inflammatoryFound in lavender
Beta-CaryophylleneC₁₅H₂₄Anti-inflammatory, analgesicCannabinoid-like properties

Nerolidol's unique structure with a longer aliphatic chain (C₁₂) contributes to its specific biological activities, setting it apart from these similar compounds. Its ability to penetrate cell membranes enhances its efficacy as an antimicrobial agent and antioxidant .

Physical Description

Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma

XLogP3

4.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 g/mol

Monoisotopic Mass

222.198365449 g/mol

Heavy Atom Count

16

Density

0.872-0.879

UNII

FG5V0N8P2H

Wikipedia

Nerolidol

Use Classification

Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-: ACTIVE

Dates

Modify: 2023-08-15

Merck Index, 11th Edition, 6388.

Miguel, M.G.; Dandlen, S.; Figueiredo, A.C.; Barroso, J.G.; Pedro, L.G.; Duarte, A.; Faisca, J. (2008). "ESSENTIAL OILS OF FLOWERS OF CITRUS SINENSIS AND CITRUS CLEMENTINA CULTIVATED IN ALGARVE, PORTUGAL". Acta Horticulturae (773): 89–94. doi:10.17660/ActaHortic.2008.773.12. ISSN 0567-7572.

Kaiser, Roman (1993). The Scent of Orchids. Elsevier. pp. 58, 199–200. ISBN 978-0-444-89841-8.

Chan, Weng-Keong; Tan, Loh Teng-Hern; Chan, Kok-Gan; Lee, Learn-Han; Goh, Bey-Hing (2016-04-28). "Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities". Molecules. 21 (5): 529. doi:10.3390/molecules21050529. PMC 6272852. PMID 27136520.

K. Moser et al. European Journal of Pharmaceutics and Biopharmaceutics 52 (2001) 103-112 doi:10.1016/S0939-6411(01)00166-7

Abel, Christian; Clauss, Maria; Schaub, Andrea; Gershenzon, Jonathan; Tholl, Dorothea (2009). "Floral and insect-induced volatile formation in Arabidopsis lyrata ssp. petraea, a perennial, outcrossing relative of A. thaliana". Planta. 230 (1): 1–11. doi:10.1007/s00425-009-0921-7. PMC 2687518. PMID 19322583.

Benedict, C. R. (1 April 2001). "The Cyclization of Farnesyl Diphosphate and Nerolidyl Diphosphate by a Purified Recombinant delta-Cadinene Synthase". Plant Physiology. 125 (4): 1754–1765. doi:10.1104/pp.125.4.1754. PMC 88832. PMID 11299356.open access

Explore Compound Types